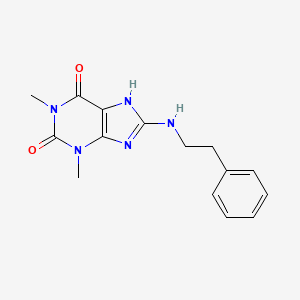
1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrimido[4,5-b]quinoline-2,4 (1H,3H)-diones have been synthesized by a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography. For similar compounds, DFT studies have been used to analyze the structural, electronic, and intermolecular energies .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
A study by Sun et al. (2002) focused on determining the crystal structure of a closely related compound, theophylline monohydrate, using single-crystal X-ray diffractometry. This research sheds light on how water molecules in crystals form infinite chains through hydrogen-bonded chains, which are crucial for understanding the structural and physical properties of purine derivatives, including 1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione (Sun, Zhou, Grant, & Young, 2002).
Synthesis of New Derivatives
Hesek and Rybár (1994) reported on the synthesis of new thiadiazepino-purine ring systems, starting from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This illustrates the versatility of purine derivatives as scaffolds for developing novel heterocyclic compounds with potential applications in various fields of chemistry and pharmacology (Hesek & Rybár, 1994).
Pharmacological Evaluation
Chłoń-Rzepa et al. (2013) explored the pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione, highlighting their potential psychotropic activity. These derivatives were assessed for their affinity and selectivity profile towards serotonin receptors, which might indicate the therapeutic potential of compounds within the same class as 1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antioxidant and DNA Cleavage Activity
Mangasuli, Hosamani, and Managutti (2019) developed an efficient microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This research underscores the importance of purine derivatives in designing compounds with significant biological activities, potentially including antioxidants and agents for DNA cleavage studies (Mangasuli, Hosamani, & Managutti, 2019).
Cytotoxic Activity
Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines, derived from a similar synthesis pathway, for their cytotoxic activity against various cancer cell lines. This highlights the potential application of purine derivatives in cancer research and therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(2-phenylethylamino)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-19-12-11(13(21)20(2)15(19)22)17-14(18-12)16-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEKFBOSWYTGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

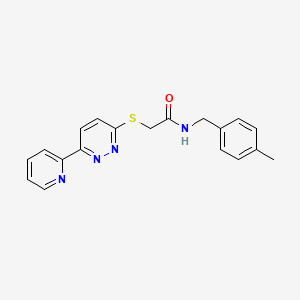
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893108.png)
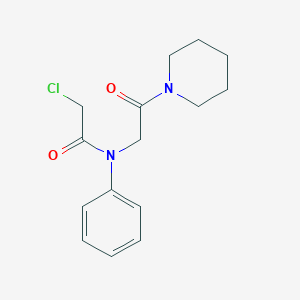
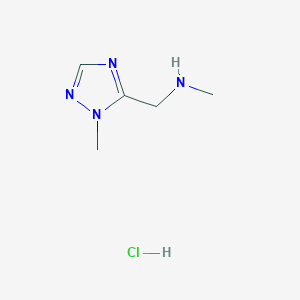
![N-(5-methyl-1,2-oxazol-3-yl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2893112.png)
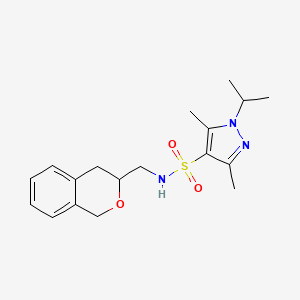
![3-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2893116.png)
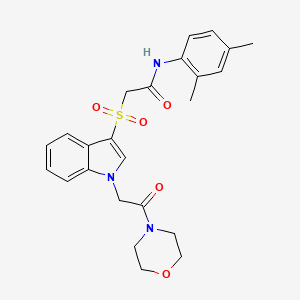
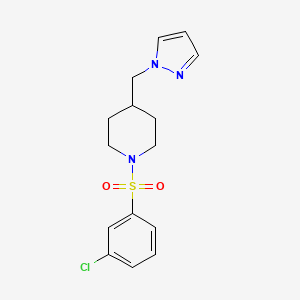

![4-(2-Furyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-pyrimidinamine](/img/structure/B2893123.png)
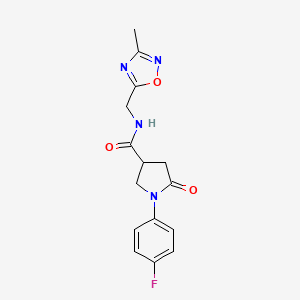
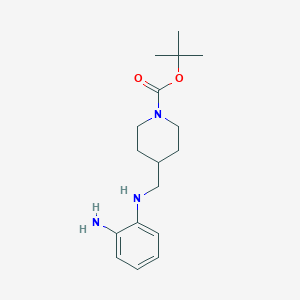
![N-methyl-2-methylsulfanyl-N-[(3-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2893129.png)